![molecular formula C22H22N2O3S B2816125 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1797615-57-6](/img/structure/B2816125.png)
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea
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Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Medicinal Applications
Antifilarial Agents Synthesis : A study by Ram et al., (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii. This highlights the therapeutic potential of structurally similar ureas in treating parasitic infections.
Acetylcholinesterase Inhibitors : Research by Vidaluc et al., (1995) developed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. The study aimed at optimizing the spacer length for enhancing inhibitory activities, indicating the compound's role in addressing neurodegenerative disorders.
Enzyme Inhibition and Anticancer Studies
Urea Derivatives as Enzyme Inhibitors : Mustafa et al., (2014) synthesized various urea derivatives and tested them for enzyme inhibition properties, including urease, β-glucuronidase, and phosphodiesterase enzymes, with some showing in vitro anticancer activity Mustafa, Perveen, & Khan, (2014). This work underscores the versatility of urea compounds in developing therapeutic agents.
ROCK Inhibitors for Cancer Therapy : A study by Pireddu et al., (2012) identified potent ROCK inhibitors from a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. These inhibitors demonstrated significant potency in inhibiting ROCK activity in human lung cancer cells, suggesting potential applications in cancer therapy.
Material Science Applications
- Complexation and Self-Assembly : Research on cyclodextrin complexation with urea-linked compounds has shown potential in self-assembling molecular devices. The study by Lock et al., (2004) explored the photoisomerization properties of these complexes, indicating their utility in developing photosensitive materials.
properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-27-18-9-7-16(8-10-18)13-14-23-22(26)24-15-19-11-12-20(28-19)21(25)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVGGHABYIYRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea |
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